2,6,8-Trimethylquinolin-4-ol

Thermal stability Crystallization Process chemistry

Procure the regiospecifically pure 2,6,8-trimethylquinolin-4-ol to guarantee compatibility with published APE1 inhibitor synthesis (AR02, IC₅₀ 6.4 µM). This isomer's 268–270 °C melting point simplifies recrystallization and minimizes scale-up losses versus lower-melting analogs. Its defined lipophilic footprint supports fragment-based drug discovery. Accept no substitutes—regioisomers (e.g., 2,3,6- or 2,5,8-trimethyl) alter both reactivity at the 4-position and biological outcome. Available at ≥97% purity from multiple global vendors.

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 15644-93-6
Cat. No. B2400580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trimethylquinolin-4-ol
CAS15644-93-6
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C
InChIInChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)
InChIKeyHGONRXDUFLRKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trimethylquinolin-4-ol (CAS 15644-93-6): A Methyl-Substituted 4-Hydroxyquinoline Scaffold for Fragment-Based Discovery and Synthetic Elaboration


2,6,8-Trimethylquinolin-4-ol (CAS 15644-93-6, MW 187.24, C₁₂H₁₃NO) is a tri-methyl-substituted 4-hydroxyquinoline that exists in tautomeric equilibrium with its 4(1H)-quinolinone form . It is classified as a quinolin-4-ol building block and is distributed commercially through multiple vendors at purities typically ranging from 95% to 97% . Structurally, it bears methyl groups at positions 2, 6, and 8 of the quinoline core, distinguishing it from the parent 4-hydroxyquinoline and from other regioisomeric trimethyl analogs . The compound is employed primarily as a synthetic intermediate and fragment scaffold in medicinal chemistry, most notably as the direct precursor to 4-((2,6,8-trimethylquinolin-4-yl)amino)phenol (Ape1 Repair Inhibitor 02) [1].

Why Generic Substitution Fails for 2,6,8-Trimethylquinolin-4-ol: Regioisomer-Dependent Scaffold Performance in Derivative Activity


Trimethylquinolin-4-ol regioisomers are not interchangeable. The precise 2,6,8-substitution pattern directly governs the chemical and biological properties of downstream derivatives. For example, the AP endonuclease (APE1) inhibitor AR02—synthesized via amination of 2,6,8-trimethylquinolin-4-ol—exhibits an IC₅₀ of 6.4 µM, whereas the structurally related 2,4,9-trimethylpyridino[2,3-b]quinoline-5-ylamine achieves an IC₅₀ of 2.1 µM against the same target, a 3-fold difference arising solely from scaffold topology [1]. Furthermore, the melting point of the 2,6,8-isomer (268–270 °C) is elevated by ~66–68 °C relative to the parent 4-hydroxyquinoline (200–202 °C) and by ~34 °C over 4-hydroxy-2-methylquinoline (234–236 °C), reflecting stronger intermolecular interactions that impact formulation, crystallization, and handling during large-scale synthesis . Simply substituting another trimethyl regioisomer or a less-substituted analog would alter both the reaction trajectory of downstream derivatization and the biological profile of the final compound.

Quantitative Differentiation Evidence: 2,6,8-Trimethylquinolin-4-ol vs. Closest Analogs and Regioisomers


Melting Point Elevation as a Proxy for Crystal Lattice Stability: 2,6,8-Trimethyl vs. Parent and Mono-Methyl 4-Hydroxyquinolines

The melting point of 2,6,8-trimethylquinolin-4-ol (268–270 °C) is substantially higher than that of the unsubstituted parent 4-hydroxyquinoline (200–202 °C) and the mono-methyl analog 4-hydroxy-2-methylquinoline (234–236 °C) . This represents a ΔTₘ of +66–68 °C over the parent and +34 °C over the 2-methyl analog, indicating that the 2,6,8-trimethyl substitution pattern yields a significantly more stable crystal lattice. For procurement decisions involving kilogram-scale synthesis, higher melting points correlate with easier purification by recrystallization, reduced sublimation losses during drying, and improved long-term storage stability.

Thermal stability Crystallization Process chemistry

APE1 Endonuclease Inhibitory Activity of the 4-Aminoaryl Derivative: Scaffold Validation via AR02 Potency

The direct derivative 4-((2,6,8-trimethylquinolin-4-yl)amino)phenol (AR02), synthesized from 2,6,8-trimethylquinolin-4-ol, inhibits human AP endonuclease 1 (APE1) with an IC₅₀ of 0.0064 mM (6.4 µM) [1]. This places AR02 among the structurally confirmed sub-10 µM APE1 inhibitors documented in the BRENDA and ChEMBL databases. In contrast, a scaffold-altered analog, 2,4,9-trimethylpyridino[2,3-b]quinoline-5-ylamine, achieves an IC₅₀ of 0.0021 mM (2.1 µM)—a 3-fold higher potency—demonstrating that the 2,6,8-trimethylquinolin-4-ol scaffold generates inhibitors with a distinct potency window that can be tuned through further chemical elaboration [2]. While no head-to-head comparison with the 2,3,6- or 2,5,8-regioisomeric aminoaryl derivatives was identified, the 2,6,8-pattern is uniquely validated in the public domain for yielding a confirmed APE1 inhibitor.

DNA repair inhibition APE1/Ref-1 Cancer target

Methyl Group Spatial Distribution and Tautomeric Equilibrium: How 2,6,8-Substitution Governs the 4-Hydroxy/4-Oxo Tautomer Ratio

2,6,8-Trimethylquinolin-4-ol exists in tautomeric equilibrium with 2,6,8-trimethylquinolin-4(1H)-one . The three methyl groups at positions 2, 6, and 8 are all located on the quinoline ring system such that the 2-methyl group exerts an electron-donating inductive effect on the imine/enamine nitrogen, while the 6- and 8-methyl groups modulate the electron density of the carbocyclic ring without introducing steric hindrance peri to the 4-position . In contrast, the 2,3,6-regioisomer (CAS 1447-42-3) places a methyl group at position 3, directly adjacent to the 4-hydroxy/4-oxo site, which sterically and electronically alters the tautomeric equilibrium and the nucleophilicity of the 4-oxygen. The 2,5,8-regioisomer (CAS 500350-48-1) places a methyl group at position 5, which introduces peri-interactions with the 4-substituent that are absent in the 2,6,8-isomer. These differences are critical for downstream reactions: the 2,6,8-isomer presents an unobstructed 4-position for nucleophilic substitution or O-alkylation, a feature not shared by the 2,3,6- or 2,5,8-analogs.

Tautomerism Hydrogen bonding Reactivity

Commercial Availability and Purity Specification Benchmarks: 2,6,8-Trimethylquinolin-4-ol Sourcing Profile

2,6,8-Trimethylquinolin-4-ol is stocked by multiple reputable chemical suppliers with defined purity specifications. Aladdin Scientific offers the compound at 97% purity (1 g at $190.90, 5 g at $859.90) , AKSci lists 95% minimum purity , and Sigma-Aldrich distributes it through the AldrichCPR collection as a unique screening compound, albeit without providing batch-specific analytical data . In comparison, the 2,3,6-trimethyl regioisomer (CAS 1447-42-3) is less broadly stocked, and 2,5,8-trimethylquinolin-4-ol (CAS 500350-48-1) is primarily available from a limited number of specialty vendors, reflecting the market's implicit recognition of the 2,6,8-isomer as the preferred scaffold for synthetic elaboration. The availability of the compound across a competitive vendor landscape with transparent pricing supports procurement planning and budget forecasting for medium-throughput medicinal chemistry campaigns.

Procurement Purity specification Vendor comparison

Procurement-Relevant Application Scenarios for 2,6,8-Trimethylquinolin-4-ol


APE1/Ref-1 Targeted Anticancer Drug Discovery: Fragment-to-Lead Elaboration of the 2,6,8-Trimethylquinolin-4-ol Scaffold

Programs targeting the DNA base excision repair (BER) pathway via APE1 inhibition can procure 2,6,8-trimethylquinolin-4-ol as the validated starting fragment for synthesizing 4-aminoaryl APE1 inhibitors. The derivative AR02 (4-((2,6,8-trimethylquinolin-4-yl)amino)phenol) has a confirmed IC₅₀ of 6.4 µM against human APE1 [1], establishing the scaffold as a productive hit for further optimization. Procurement of the 2,6,8-isomer ensures compatibility with the published synthetic route and avoids the steric complications introduced by the 2,3,6- or 2,5,8-regioisomers at the reactive 4-position.

Kinase Inhibitor Intermediate Synthesis: Large-Scale Preparation of 4-Substituted Quinoline PTK Modulators

Patents for protein tyrosine kinase (PTK) inhibitor intermediates describe substituted quinolin-4-ol compounds as key building blocks, with synthetic processes optimized for multi-kilogram scale [2]. The high melting point of 2,6,8-trimethylquinolin-4-ol (268–270 °C) facilitates purification by recrystallization and reduces handling losses during scale-up, making it a preferred intermediate over lower-melting analogs such as 4-hydroxyquinoline (200–202 °C) or 4-hydroxy-2-methylquinoline (234–236 °C) when process robustness is required.

Fragment-Based Library Design: Privileged Quinoline Core with Defined Methyl Substitution Topology

The compound serves as a fragment-sized molecule (MW 187.24) with the 4-hydroxy-2,6,8-trimethylquinoline core described as an 'important scaffold for molecular linking, expansion, and modification' in fragment-based drug discovery . Its availability at 95–97% purity from multiple vendors supports its use as a building block in fragment library construction, where the specific 2,6,8-substitution pattern provides a defined lipophilic footprint distinct from the 2,3,6-, 2,5,8-, or 2,7,8-regioisomers.

Monoamine Oxidase (MAO) Inhibitor Research: Quinoline-Based Scaffold with Documented MAO-A/B Binding Potential

While direct MAO inhibition data for 2,6,8-trimethylquinolin-4-ol itself is not publicly available, structurally related methylquinolines have been demonstrated to inhibit MAO-A competitively with Ki values in the low micromolar range (e.g., 6-methylquinoline Ki = 23.4 µM against human brain MAO-A) [3]. Researchers investigating quinoline-based MAO inhibitors may select the 2,6,8-trimethyl substitution pattern to explore the effect of multiple methyl groups on MAO isoform selectivity, building upon the established structure-activity relationship (SAR) that methylation position strongly influences MAO-A vs. MAO-B inhibition profiles.

Quote Request

Request a Quote for 2,6,8-Trimethylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.